molecular formula C10H11ClFN B13046591 (2-Chloro-5-fluorophenyl)(cyclopropyl)methanaminehcl

(2-Chloro-5-fluorophenyl)(cyclopropyl)methanaminehcl

Katalognummer: B13046591
Molekulargewicht: 199.65 g/mol
InChI-Schlüssel: YOIPZVCJISIFTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11ClFN. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a cyclopropyl group and a substituted phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Chloro-2-fluorophenyl)methanamine: Similar structure but lacks the cyclopropyl group.

    (5-Chloro-2-fluorophenyl)(phenyl)methanamine hydrochloride: Contains a phenyl group instead of a cyclopropyl group.

    2-Chloro-5-methylaniline: Similar aromatic structure but different substituents .

Uniqueness

The uniqueness of (2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride lies in its combination of a cyclopropyl group and a substituted phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H11ClFN

Molekulargewicht

199.65 g/mol

IUPAC-Name

(2-chloro-5-fluorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H11ClFN/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6/h3-6,10H,1-2,13H2

InChI-Schlüssel

YOIPZVCJISIFTN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2=C(C=CC(=C2)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.